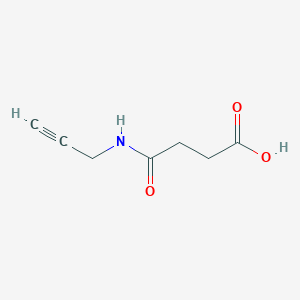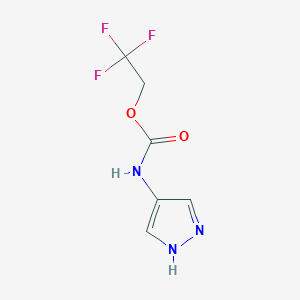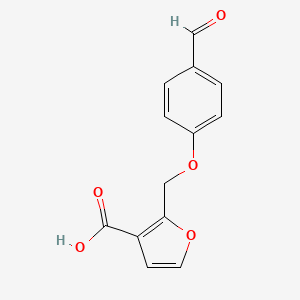
2-(4-Formylphenoxymethyl)furan-3-carboxylic acid
Übersicht
Beschreibung
2-(4-Formylphenoxymethyl)furan-3-carboxylic acid is an organic compound with the molecular formula C13H10O5 and a molecular weight of 246.22 g/mol . This compound features a furan ring substituted with a formylphenoxymethyl group and a carboxylic acid group, making it a versatile building block in organic synthesis .
Wissenschaftliche Forschungsanwendungen
2-(4-Formylphenoxymethyl)furan-3-carboxylic acid has several applications in scientific research:
Zukünftige Richtungen
Given the lack of detailed information on 2-(4-Formylphenoxymethyl)furan-3-carboxylic acid, future research could focus on its synthesis, chemical reactions, mechanism of action, and potential applications. It’s worth noting that Sigma-Aldrich provides this product to early discovery researchers, suggesting it may have potential uses in scientific research .
Wirkmechanismus
Furan derivatives are known to have various biological activities, and their mechanisms of action often involve interactions with proteins or enzymes, leading to changes in cellular processes . The presence of the formyl and carboxylic acid groups could potentially allow for hydrogen bonding and polar interactions with biological targets .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Formylphenoxymethyl)furan-3-carboxylic acid typically involves the reaction of 4-formylphenol with furan-3-carboxylic acid under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Formylphenoxymethyl)furan-3-carboxylic acid can undergo various chemical reactions, including:
Substitution: The phenoxymethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of a catalyst.
Major Products Formed
Oxidation: 2-(4-Carboxyphenoxymethyl)furan-3-carboxylic acid.
Reduction: 2-(4-Hydroxymethylphenoxymethyl)furan-3-carboxylic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Trifluoromethyl)furan-3-carboxylic acid
- 5-Isobutyl-2-methyl-furan-3-carboxylic acid
- 4-(Furan-2-yl)pyridine-2-carboxylic acid
Uniqueness
2-(4-Formylphenoxymethyl)furan-3-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on the furan ring, which provides a combination of reactivity and functionality not commonly found in similar compounds . This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Eigenschaften
IUPAC Name |
2-[(4-formylphenoxy)methyl]furan-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O5/c14-7-9-1-3-10(4-2-9)18-8-12-11(13(15)16)5-6-17-12/h1-7H,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPYZPOQHKWXFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCC2=C(C=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





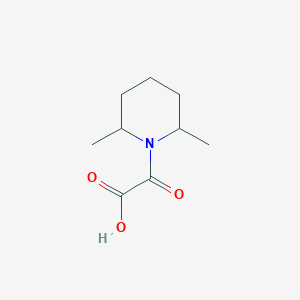
![3-[(Pyrazin-2-yl)amino]benzoic acid](/img/structure/B1438708.png)
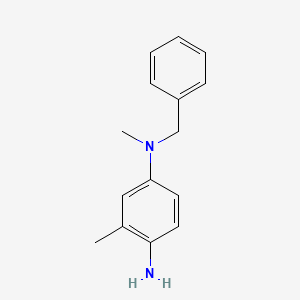
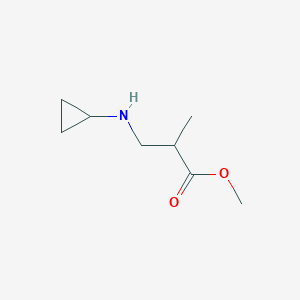
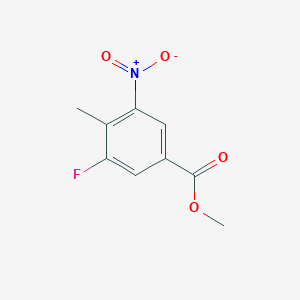
![2-[(2-Ethyl-1-piperidinyl)methyl]-4-fluoroaniline](/img/structure/B1438712.png)
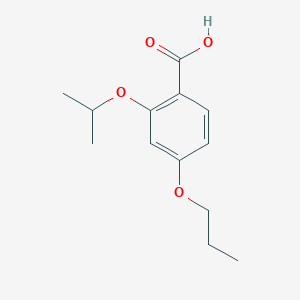
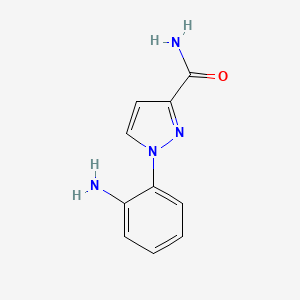
![1-Piperazineethanol, 4-[4-amino-3-(trifluoromethyl)phenyl]-](/img/structure/B1438715.png)
